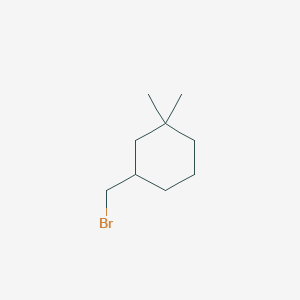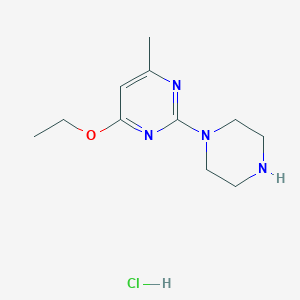
N-(2-bromophenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H15BrClN3O5S2 and its molecular weight is 544.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
N-(2-bromophenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide exhibits a notable chemical reactivity profile, serving as a precursor for constructing diverse nitrogen heterocyclic compounds. For instance, compound 4, derived from this chemical, demonstrated versatility as a building block for nitrogen heterocycles such as pyrazoles, pyrimidines, pyridopyrimidines, and diazepines through its interactions with various bifunctional nucleophiles (Farouk et al., 2021).
Antimicrobial Applications
Several derivatives of this compound have been synthesized and investigated for their antimicrobial properties. One study synthesized sixteen 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, finding that some exhibited promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015). Moreover, a series of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were synthesized and displayed significant antibacterial activity, with 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamide showing the best results (Iqbal et al., 2017).
Urease Inhibition and Anticancer Activity
A notable application includes the compound's role in urease inhibition, particularly against Helicobacter pylori. Two novel series of Dihydropyrimidine-hydroxamic acid hybrids were synthesized and evaluated for in vitro Helicobacter pylori urease inhibition, leading to the discovery of potent inhibitors (Mamidala et al., 2021). Additionally, some derivatives of this compound demonstrated potent antitumor activity against several human cancer cell lines, comparable to doxorubicin, a commonly used chemotherapeutic drug (Hafez & El-Gazzar, 2017).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-bromophenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves the reaction of 2-bromoaniline with 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "2-bromoaniline", "2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 2-bromoaniline in a suitable solvent such as dichloromethane or ethanol.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to the solution.", "Step 3: Add 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid to the reaction mixture and stir for several hours at room temperature or under reflux conditions.", "Step 4: Purify the crude product by column chromatography or recrystallization to obtain N-(2-bromophenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide as a white solid." ] } | |
Número CAS |
931942-70-0 |
Fórmula molecular |
C19H15BrClN3O5S2 |
Peso molecular |
544.82 |
Nombre IUPAC |
N-(2-bromophenyl)-2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H15BrClN3O5S2/c1-29-15-7-6-11(8-13(15)21)31(27,28)16-9-22-19(24-18(16)26)30-10-17(25)23-14-5-3-2-4-12(14)20/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26) |
Clave InChI |
VJGDLPCYHMYDBW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3Br)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-fluorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2463660.png)
![trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B2463661.png)

![N-[2-(cyclopentylsulfanyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2463663.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2463666.png)




![Potassium;2-carboxy-5-[(3-nitrophenyl)sulfonylamino]phenolate](/img/structure/B2463676.png)
![4-Chloro-9,10-dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2463680.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile](/img/structure/B2463681.png)
![N-[3-(1,3-benzodioxol-5-ylmethylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2463682.png)